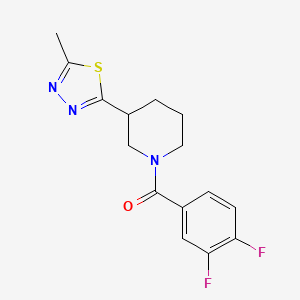

(3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Description

The compound (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone features a piperidine core substituted with a 5-methyl-1,3,4-thiadiazole moiety at the 3-position and a 3,4-difluorophenyl group via a methanone bridge. This structure combines fluorinated aromaticity, a heterocyclic thiadiazole ring, and a piperidine scaffold, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name |

(3,4-difluorophenyl)-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3OS/c1-9-18-19-14(22-9)11-3-2-6-20(8-11)15(21)10-4-5-12(16)13(17)7-10/h4-5,7,11H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEUZVXXHMTWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Biological Activity

The compound (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a derivative of 1,3,4-thiadiazole and has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action as reported in various studies.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 1105228-93-0

- Molecular Formula : C₁₅H₁₅F₂N₃OS

- Molecular Weight : 323.4 g/mol

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The following sections summarize key findings related to the anticancer activity of this compound.

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiadiazole can inhibit the growth of several cancer cell lines. For instance:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.28 | |

| HepG2 (Liver Cancer) | 12.57 | |

| HCT116 (Colon Cancer) | 3.29 |

These studies utilized the MTT assay to determine cell viability post-treatment with various concentrations of the compound.

The proposed mechanism by which thiadiazole derivatives exert their anticancer effects includes:

- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways in cancer cells.

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Targeting Specific Pathways : Some studies suggest that these compounds may inhibit key signaling pathways involved in tumor growth and survival.

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in preclinical models:

- Study on MCF-7 Cells :

- Combination Therapy Approaches :

Scientific Research Applications

Structural Characteristics

The compound features a difluorophenyl group and a thiadiazole moiety, which are known for their biological activity. The presence of the piperidine ring enhances its pharmacological properties, making it a candidate for further investigation in drug development.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives, including the target compound, as anticancer agents. The following points summarize key findings:

-

Cytotoxic Properties:

- A review of 1,3,4-thiadiazole derivatives indicated significant anticancer activities against various human cancer cell lines such as lung (A549), skin (SK-MEL-2), and colon cancers (HCT15) .

- Specific derivatives have shown IC50 values indicating potent inhibitory effects on cancer cell proliferation.

-

Mechanism of Action:

- Research suggests that these compounds may induce apoptosis and inhibit cell cycle progression through modulation of key signaling pathways such as ERK1/2 .

- For instance, certain thiadiazole derivatives have been linked to the inhibition of kinase activity, which is crucial for cancer cell survival.

- Case Studies:

Pharmacological Insights

-

Drug Development:

- The unique structural features of (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone position it as a promising candidate for the development of new therapeutic agents targeting various diseases beyond cancer.

- The compound's ability to modulate biological pathways makes it suitable for further exploration in the context of neurodegenerative diseases and anti-inflammatory therapies.

- Molecular Docking Studies:

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues with Thiadiazole and Fluorinated Aromatic Moieties

2-(3-Fluorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3b)

- Structure: Differs by the replacement of the piperidine-methanone group with a thiazolidin-4-one ring.

- Activity : Exhibits anti-proliferative activity against MCF-7 breast cancer cells (IC₅₀ = 66.84 µmol L⁻¹) .

- Key Differences: The thiazolidinone ring may enhance hydrogen bonding but reduce metabolic stability compared to the piperidine-methanone scaffold in the target compound.

2-(4-Chlorophenyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)-thiazolidin-4-one (3c)

- Structure : Substitutes the 3,4-difluorophenyl group with a 4-chlorophenyl moiety.

- Activity : IC₅₀ = 60.71 µmol L⁻¹ against MCF-7 cells .

3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one

- Structure: Contains a 4-methoxyphenyl group instead of difluorophenyl and a thiazolidinone core .

- Key Differences : The methoxy group introduces steric bulk and polarity, which could influence receptor binding compared to the smaller, lipophilic difluorophenyl group.

Piperidine-Based Analogues

8-(4-(2-(4-(2,4-Difluorophenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (54m)

- Structure: Shares the difluorophenyl-piperidine motif but incorporates a pyridopyrimidinone ring.

[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone

- Structure: Features a hydroxymethyl-piperidine group and a pyrazole-methanone unit.

- Properties : Molecular weight = 391.46, XlogP = 3.7 .

- Key Differences : The hydroxymethyl group increases hydrophilicity, which may improve solubility but reduce blood-brain barrier penetration relative to the target compound.

Methanone-Linked Compounds

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone

- Structure : Utilizes a tert-butylphenyl group instead of difluorophenyl.

- Key Differences : The bulky tert-butyl groups enhance steric hindrance, likely reducing binding to flat enzymatic pockets compared to the planar difluorophenyl group .

Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]

- Structure : Contains a trifluoromethylphenyl group and a dihydropyrazole ring.

Molecular Weight and logP

Q & A

Basic: What synthetic methodologies are recommended for preparing (3,4-Difluorophenyl)(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone?

Methodological Answer:

The synthesis typically involves:

Thiadiazole Ring Formation : React 3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine with phosphoryl chloride (POCl₃) under reflux (90°C, 3 hours) to activate the thiadiazole core, followed by precipitation via pH adjustment (ammonia to pH 8–9) .

Methanone Coupling : Use a Friedel-Crafts acylation or nucleophilic aromatic substitution to attach the 3,4-difluorophenyl group to the piperidine-thiadiazole scaffold. Optimize reaction conditions (e.g., solvent: DMF/DCM, catalyst: Lewis acids like AlCl₃) to enhance yield.

Purification : Recrystallize from DMSO/water (2:1 ratio) or employ column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Key techniques include:

- Single-Crystal X-Ray Diffraction : Resolve bond lengths, angles, and stereochemistry (e.g., piperidine ring conformation) .

- Spectroscopic Analysis :

- Elemental Analysis : Validate purity (>98%) via C/H/N/S percentages .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

Substituent Variation :

- Modify the 5-methyl group on the thiadiazole to assess steric/electronic impacts (e.g., replace with -CF₃ or -NO₂) .

- Alter the difluorophenyl group (e.g., 3,4-dichloro or 3-methoxy-4-fluoro analogs) to study halogen/methoxy effects.

Biological Assays :

- Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.

- Pair with computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Example SAR Table:

| Modification Site | Substituent Change | Observed Activity Trend |

|---|---|---|

| Thiadiazole C5 | Methyl → Nitro | ↑ Enzyme inhibition |

| Phenyl Ring | DiF → DiCl | ↓ Solubility, ↑ Lipophilicity |

Advanced: What computational strategies predict the compound’s environmental fate or metabolic pathways?

Methodological Answer:

- Environmental Fate : Use EPI Suite or QSAR models to estimate logP (lipophilicity), biodegradation potential, and soil adsorption coefficients (Koc) .

- Metabolic Prediction :

- CYP450 Metabolism : Simulate via Schrödinger’s MetaSite or GLORYx to identify likely oxidation sites (e.g., piperidine ring).

- Phase II Conjugation : Predict glucuronidation/sulfation using machine learning tools like ADMET Predictor.

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

Source Validation :

- Confirm compound purity (>95% via HPLC; method: C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) .

- Replicate assays under standardized conditions (e.g., cell line: HEK293 vs. HeLa).

Mechanistic Clarification :

- Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Analyze off-target effects via proteome-wide profiling (e.g., thermal shift assays) .

Advanced: What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a reverse-phase C18 column with ESI+ ionization. Optimize MRM transitions (e.g., m/z 375 → 238 for quantification).

- Sample Preparation :

Advanced: How to design long-term stability studies under varying environmental conditions?

Methodological Answer:

Forced Degradation : Expose the compound to:

- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C, 24h).

- Oxidative stress (3% H₂O₂, 25°C, 8h).

- Photostability (ICH Q1B guidelines: 1.2 million lux hours) .

Stability-Indicating HPLC : Monitor degradation products using a gradient elution (water/acetonitrile + 0.1% formic acid).

Advanced: What strategies resolve crystallinity issues during formulation?

Methodological Answer:

Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol, acetone) with slow cooling rates.

Amorphous Dispersion : Prepare with polymers (e.g., HPMCAS) via spray drying (inlet temp: 120°C, feed rate: 3 mL/min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.